molecular formula C9H6O2 B045435 2-Benzofurancarboxaldehyde CAS No. 4265-16-1

2-Benzofurancarboxaldehyde

Cat. No. B045435
CAS RN: 4265-16-1
M. Wt: 146.14 g/mol
InChI Key: ADDZHRRCUWNSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07420001B2

Procedure details

To benzofuran-2-carbaldehyde (4 g, 27.4 mmol, 1 eq.), THF (50 mL) and methanol (50 mL) were added, under argon, and the reaction was cooled using an ice-salt bath. Then sodium borohydride (3.11 g, 82.1 mmol, 3 eq.) was added in several portions, and the reaction was allowed to warm slowly to room temperature for 1 hour. After work-up, benzofuran-2-yl-methanol was obtained in quantitative yield. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.6 (d, J=5.8 Hz, 2 H) 5.5 (t, J=5.9 Hz, 1 H) 6.8 (s, 1 H) 7.3 (m, 2 H) 7.6 (m, 2 H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:10]=[O:11].C1COCC1.[BH4-].[Na+]>CO>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:10][OH:11] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)C=O
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.11 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC2=C1C=CC=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.